(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

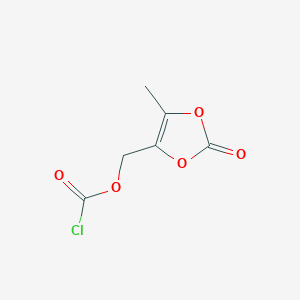

The compound’s systematic IUPAC name, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl carbonochloridate , reflects its bicyclic ester-chloride hybrid structure. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClO₅ |

| Molecular Weight | 192.55 g/mol |

| CAS Registry Number | 249633-46-3 |

| SMILES | CC1=C(OC(=O)O1)COC(=O)Cl |

| InChIKey | GGZNXADHWLJYJR-UHFFFAOYSA-N |

Synonyms include DB-126322 and SCHEMBL3956916, with the carbonochloridate functional group (-OC(=O)Cl) critical to its reactivity. The 1,3-dioxol-2-one substructure, a lactone derivative, contributes to its planar geometry.

Molecular Geometry and Conformational Analysis

The molecule features a fused 1,3-dioxolane ring (5-membered) and a chlorocarbonate side chain. Density Functional Theory (DFT) optimizations predict a near-planar dioxolane ring (C–O–C angle: 104.5°) with slight puckering at the methyl-substituted C5 position. The chlorocarbonate group adopts a gauche conformation relative to the dioxolane oxygen, minimizing steric clashes.

Key bond lengths include:

- C=O (dioxolane): 1.21 Å

- C–O (ester): 1.36 Å

- C–Cl: 1.79 Å

The methyl group at C5 induces torsional strain, offset by conjugation between the carbonyl and ether oxygen lone pairs.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray data for this compound remains unpublished, related dioxolane derivatives exhibit monoclinic crystal systems (space group P2₁/c) with Z = 4. In analogous structures, intermolecular C–H···O hydrogen bonds (2.2–2.5 Å) and π-stacking (3.8 Å) stabilize the lattice. The chlorocarbonate group likely participates in halogen bonding (Cl···O ≈ 3.3 Å), enhancing packing efficiency.

Properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO5/c1-3-4(2-10-5(7)8)12-6(9)11-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZNXADHWLJYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate typically involves the reaction of 5-methyl-2-oxo-1,3-dioxol-4-yl methanol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonochloridate group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 5-methyl-2-oxo-1,3-dioxol-4-yl methanol and carbon dioxide.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.

Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a carbamate derivative, while hydrolysis would produce the corresponding alcohol.

Scientific Research Applications

(5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate exerts its effects involves the reactivity of the carbonochloridate group. This group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Olmesartan Medoxomil

Azilsartan Medoxomil

Ceftobiprole Medocaril

- Structure : A cephalosporin antibiotic esterified with the medoxomil group.

- Key Difference : Contains a β-lactam ring and a thiadiazole substituent, contributing to its broad-spectrum antibacterial activity. Molecular weight: 712.64 g/mol .

Other Chloroformate Derivatives

Methyl Chloroformate

- Application: Used to synthesize carbonates, such as the 5-(ω-hydroxyalkylamino) mucochloric acid derivatives described in Molecules (2011). Unlike the medoxomil carbonochloridate, methyl chloroformate forms more stable carbonate linkages, requiring harsher hydrolysis conditions .

- Reactivity : Less sterically hindered, making it suitable for smaller substrates.

(5-Chloro-2-oxo-indolyl)methyl Carbonate

- Structure : Features a chlorinated indole ring instead of a dioxolane.

- Function : Used in glycoconjugate synthesis, with slower hydrolysis kinetics due to reduced electron withdrawal from the indole ring .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Hydrolysis Rate (t₁/₂) | Primary Application | Key Functional Groups |

|---|---|---|---|---|

| (5-Methyl-2-oxo-dioxolyl)methyl carbonochloridate | 198.58 (estimated) | N/A (Reagent) | Prodrug synthesis | Chlorocarbonyloxy, dioxolane |

| Olmesartan Medoxomil | 558.59 | <1 hour (in vivo) | Hypertension | Tetrazole, imidazole, ester |

| Azilsartan Medoxomil | 568.53 | <1 hour (in vivo) | Hypertension | Benzimidazole, oxadiazole |

| Ceftobiprole Medocaril | 712.64 | Variable (enzyme-dependent) | Bacterial infections | β-lactam, thiadiazole |

| Methyl Chloroformate | 94.50 | Stable (requires pH extremes) | Carbonate synthesis | Chlorocarbonyloxy, methyl |

Stability and Reactivity Insights

- Electron-Withdrawing Effects: The dioxolane ring in the carbonochloridate enhances electrophilicity, enabling rapid esterification under mild conditions compared to non-cyclic chloroformates .

- Hydrolysis Sensitivity : Medoxomil esters hydrolyze 10–100× faster than conventional esters (e.g., methyl esters) due to the dioxolane ring’s activation of the carbonyl group .

- Safety Profile: The carbonochloridate is corrosive and requires stringent safety measures (e.g., sealed goggles) during handling, akin to other chloroformates .

Q & A

Q. What are the recommended protocols for synthesizing and characterizing (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl carbonochloridate?

- Methodological Answer : Synthesis typically involves protecting group strategies due to the compound’s reactive chloridate moiety. A similar compound’s synthesis (e.g., 2-(4-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid) used acid-catalyzed cyclization and esterification . For characterization:

- X-ray crystallography resolves stereochemistry and confirms crystal packing (as demonstrated for structurally related dioxane derivatives) .

- Spectroscopy : Use H/C NMR to identify methyl (δ ~1.8–2.1 ppm) and carbonyl (δ ~170–175 ppm) groups. IR confirms C=O (1720–1740 cm) and C-O-Cl (750–780 cm) stretches .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Table 1 : Key Characterization Techniques

| Technique | Purpose | Reference |

|---|---|---|

| X-ray crystallography | Structural confirmation | |

| NMR | Functional group analysis | |

| IR | Bond vibration identification |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the chloridate group. Moisture accelerates degradation, as seen in similar oxadiazole derivatives .

Advanced Research Questions

Q. How can experimental design address limitations in studying this compound’s reactivity?

- Methodological Answer :

- Sample Variability : Use freshly prepared batches to minimize degradation, which alters reactivity profiles (e.g., organic compound degradation in wastewater studies over 9 hours ).

- Controlled Conditions : Monitor temperature and humidity rigorously. For kinetic studies, employ stopped-flow techniques to capture rapid reactions.

- Replicate Experiments : Include triplicate runs to account for variability, especially in catalytic or enzymatic assays .

Q. How do structural modifications influence its reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric Effects : Substituents at the 5-methyl position hinder nucleophilic attack. Compare with analogs like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, where steric bulk reduces reaction rates .

- Electronic Effects : Electron-withdrawing groups (e.g., oxo, chloro) enhance electrophilicity. Computational modeling (DFT) predicts charge distribution at the carbonyl carbon, guiding synthetic modifications .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO >0.1% may inhibit activity).

- Degradation Analysis : LC-MS monitors hydrolyzed byproducts (e.g., carboxylic acid derivatives), which may exhibit off-target effects .

- Meta-Analysis : Cross-reference datasets from studies using identical purity thresholds (≥95%, as in oxazole-carboxylate analogs ).

Q. How can computational models predict its interactions with serine hydrolases?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., acetylcholinesterase). The chloridate group’s electrophilicity favors covalent adduct formation with catalytic serine residues .

- MD Simulations : Simulate solvation dynamics to assess binding pocket accessibility. For example, 5-methyl-2-phenyl-1,3-dioxane derivatives show conformational flexibility impacting inhibitor potency .

Key Considerations for Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.